

Application Notes: Tomopenem Minimum Inhibitory Concentration (MIC) Determination

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Notably, it has demonstrated potent activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, **Tomopenem**'s mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro potency of new antimicrobial agents like **Tomopenem**, providing essential data for drug development, surveillance, and clinical breakpoint establishment.

This document provides a detailed protocol for determining the MIC of **Tomopenem** using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Principle of MIC Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standardized and widely accepted



technique for determining MIC values.[5][8] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the concentration in the first well showing no visible growth is recorded as the MIC.

Tomopenem Activity Data

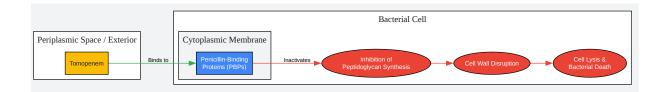
The following table summarizes the in vitro activity of **Tomopenem** against key bacterial isolates as reported in the literature.

Organism	No. of Isolates	Tomopenem MIC₅₀ (µg/mL)	Tomopenem MIC ₉₀ (µg/mL)	Reference
Methicillin- Sensitive S. aureus (MSSA)	Not Specified	0.12	0.12 - 0.25	[9]
Methicillin- Resistant S. aureus (MRSA)	Not Specified	2	4 - 16	[9]
P. aeruginosa	293 (clinical isolates)	Not Specified	4	[10]
Anaerobic Bacteria	293 (clinical isolates)	Not Specified	4	[10]

Mechanism of Action Pathway

Tomopenem disrupts bacterial survival by interfering with the structural integrity of the cell wall. The diagram below illustrates this pathway.





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Figure 1. Mechanism of action for **Tomopenem**.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 and ISO 20776-1 standards for broth microdilution susceptibility testing of aerobic bacteria.

Materials and Reagents

- Tomopenem analytical powder
- Appropriate solvent for Tomopenem (e.g., sterile distilled water, DMSO, as specified by the manufacturer)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]
- Sterile 96-well U-bottom microtiter plates
- Bacterial strains for testing (e.g., ATCC quality control strains, clinical isolates)
- Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)
- Spectrophotometer or McFarland turbidity standards (0.5 standard)



- Sterile pipettes and tips
- Incubator (35 ± 2°C)

Preparation of Tomopenem Stock Solution

- · Accurately weigh the Tomopenem powder.
- Calculate the volume of solvent required to prepare a concentrated stock solution (e.g., 1280 μg/mL). Note: The initial concentration should be high enough to allow for subsequent serial dilutions.
- Dissolve the **Tomopenem** in the appropriate solvent. Ensure complete dissolution.
- Sterilize the stock solution by filtration through a 0.22 μm syringe filter if not prepared aseptically.
- Store aliquots of the stock solution at -70°C or as recommended by the manufacturer until use.

Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies to a tube containing sterile saline or broth.
- Vortex to create a smooth suspension.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. A spectrophotometer can be used to verify the turbidity (OD₆₂₅ nm of 0.08-0.13).
- Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 dilution of the standardized suspension, followed by adding 50 μL of this dilution to 50 μL of broth in the well).



Assay Procedure (96-Well Plate)

- Dispense 50 μ L of sterile CAMHB into wells 1 through 12 of a 96-well microtiter plate.
- Prepare an intermediate dilution of the **Tomopenem** stock solution in CAMHB.
- Add 50 μL of the diluted **Tomopenem** solution to well 1, resulting in a total volume of 100 μL.
- Perform a twofold serial dilution by transferring 50 μL from well 1 to well 2. Mix thoroughly by pipetting up and down.
- Continue this serial dilution process from well 2 to well 10. Discard 50 μL from well 10 after mixing. The concentrations will typically range from 64 μg/mL to 0.125 μg/mL.
- Well 11 serves as the growth control (no antibiotic).
- Well 12 serves as the sterility control (no bacteria, only broth).
- Add 50 μ L of the standardized bacterial inoculum (prepared in step 5.3) to wells 1 through 11. This brings the final volume in each well to 100 μ L and achieves the target inoculum of 5 x 10⁵ CFU/mL.
- Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

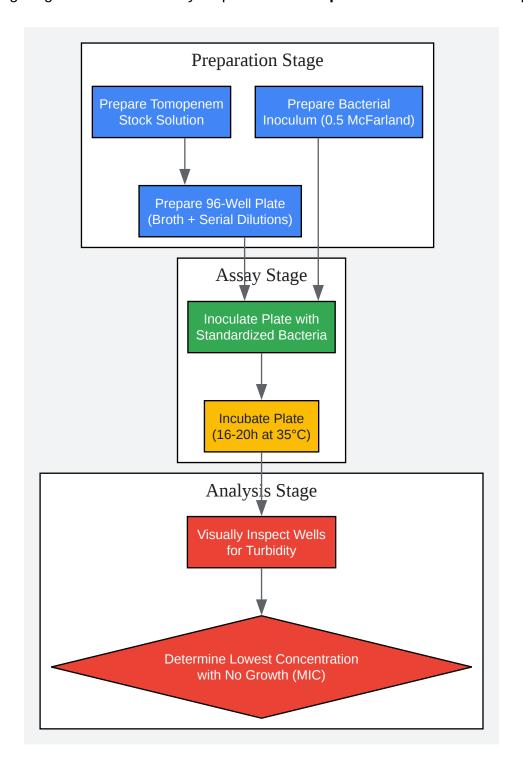
Interpretation of Results

- After incubation, examine the plate from the bottom using a reading mirror.
- The MIC is the lowest concentration of **Tomopenem** at which there is no visible growth (i.e., no turbidity or pellet) compared to the growth control well.
- The growth control (well 11) must show distinct turbidity.
- The sterility control (well 12) must remain clear.
- A purity plate should be prepared by sub-culturing the inoculum to ensure it was not contaminated.



Experimental Workflow Diagram

The following diagram outlines the key steps in the **Tomopenem** MIC determination protocol.



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Figure 2. Broth microdilution workflow for MIC determination.



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